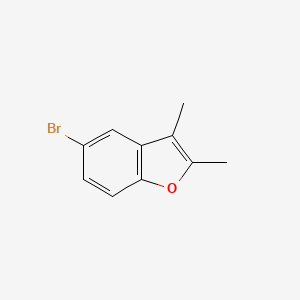
5-bromo-2,3-dimethylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2,3-dimethylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Mecanismo De Acción
Target of Action
5-Bromo-2,3-dimethyl-1-benzofuran is a derivative of benzofuran, a class of compounds that have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the bromine atom in the 5-position of 5-Bromo-2,3-dimethyl-1-benzofuran may play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect a variety of biochemical pathways related to these processes.
Pharmacokinetics
The suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been used with organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . This suggests that 5-Bromo-2,3-dimethyl-1-benzofuran, which can be synthesized using similar methods , may have favorable pharmacokinetic properties.
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects on various types of cancer cells , suggesting that 5-Bromo-2,3-dimethyl-1-benzofuran may have similar effects.
Action Environment
The suzuki–miyaura coupling, which is used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that 5-Bromo-2,3-dimethyl-1-benzofuran may be stable under a variety of environmental conditions.
Métodos De Preparación
The synthesis of 5-bromo-2,3-dimethylbenzofuran typically involves the bromination of 2,3-dimethyl-1-benzofuran. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods for benzofuran derivatives often involve multi-step processes that include the formation of the benzofuran ring followed by functionalization. These methods may utilize various catalysts and reagents to achieve high yields and purity .
Análisis De Reacciones Químicas
5-bromo-2,3-dimethylbenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
5-bromo-2,3-dimethylbenzofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
5-bromo-2,3-dimethylbenzofuran can be compared with other benzofuran derivatives such as:
2,3-Dimethyl-1-benzofuran: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
5-Chloro-2,3-dimethyl-1-benzofuran: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
5-Iodo-2,3-dimethyl-1-benzofuran:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .
Propiedades
IUPAC Name |
5-bromo-2,3-dimethyl-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOGPKJJOQEFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)



![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)
![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)




